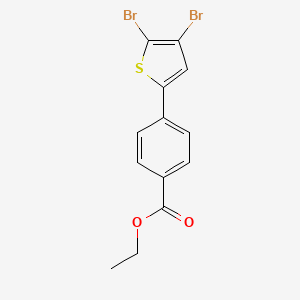

Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate

Description

Contextualization of Thiophene (B33073) Derivatives in Contemporary Chemical Research

Thiophene and its derivatives are a prominent class of heterocyclic compounds that occupy a central role in synthetic organic chemistry and materials science. nih.govderpharmachemica.com Their unique electronic and structural properties make them indispensable building blocks for a wide range of applications. researchgate.netjuniperpublishers.com In medicinal chemistry, the thiophene nucleus is incorporated into numerous pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer drugs. nih.govnih.gov

Beyond pharmaceuticals, thiophene derivatives are pivotal in the field of materials science, particularly in organic electronics. researchgate.netsemanticscholar.org The conjugated π-system of the thiophene ring facilitates charge transport, making these derivatives ideal for use in:

Organic Field-Effect Transistors (OFETs) researchgate.netnih.gov

Organic Light-Emitting Diodes (OLEDs) researchgate.netnbinno.com

Organic Photovoltaics (OPVs) or Solar Cells semanticscholar.orgnbinno.com

The versatility of thiophene chemistry allows for fine-tuning of its electronic and optical properties through synthetic modifications, driving research into new materials with enhanced performance and stability. acs.orgnbinno.com Thiophene-based compounds are also explored in the agrochemical sector as potential pesticides and herbicides. nbinno.comnbinno.com

Table 1: Applications of Thiophene Derivatives

| Field | Specific Applications |

|---|---|

| Medicinal Chemistry | Anti-inflammatory, Antipsychotic, Anticancer, Antifungal agents nih.govnih.gov |

| Materials Science | Organic semiconductors, OLEDs, OFETs, Organic solar cells, Dyes researchgate.netsemanticscholar.orgnbinno.com |

| Agrochemicals | Pesticides, Herbicides, Fungicides nbinno.comnbinno.com |

| Nanotechnology | Biosensors, Chemosensors, Bioimaging researchgate.net |

Significance of Brominated Thiophenes as Synthetic Intermediates

The introduction of bromine atoms onto a thiophene ring dramatically enhances its utility as a synthetic intermediate. Brominated thiophenes are key building blocks for constructing more complex molecular architectures, especially larger π-conjugated systems. nih.govresearchgate.net The carbon-bromine bond is readily activated by transition metal catalysts, most notably palladium, making it an excellent leaving group in cross-coupling reactions. jcu.edu.aubenthamscience.com

This reactivity is fundamental to modern organic synthesis, allowing for the formation of new carbon-carbon bonds with high precision and efficiency. Common cross-coupling reactions utilizing brominated thiophenes include:

Suzuki-Miyaura Coupling: Reacts with an organoboron compound. jcu.edu.auresearchgate.netmdpi.com

Stille Coupling: Reacts with an organotin compound. researchgate.netjcu.edu.au

Kumada Coupling: Reacts with a Grignard reagent (organomagnesium). jcu.edu.aunih.gov

Direct Arylation: Forms a bond with a C-H group of another aromatic compound. jcu.edu.au

In a molecule like Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate, the two bromine atoms at the 4- and 5-positions of the thiophene ring provide two reactive sites. This allows for sequential or simultaneous reactions to extend the conjugated system in multiple directions, for example, in the synthesis of polymers or complex oligomers. The synthesis of 2,5-bis(4-amidinophenyl)thiophene, for instance, is achieved by a Suzuki coupling reaction between 2,5-dibromothiophene and 4-cyanophenylboronic acid, highlighting a similar and powerful synthetic strategy. nih.gov

Overview of Benzoate (B1203000) Ester Functionalities in Organic Synthesis and Materials Science

Benzoate esters are organic compounds characterized by a carboxylate group attached to a phenyl ring. thermofisher.com This functional group is a versatile and stable entity in organic chemistry. organic-chemistry.org In synthesis, benzoate esters can serve as protecting groups for alcohols or as precursors that can be modified through reactions such as hydrolysis to carboxylic acids, reduction to benzyl alcohols, or transesterification. nbinno.com

In the realm of materials science, the rigid, planar structure of the phenyl ring in benzoate esters makes them a common component (mesogen) in liquid crystals. sci-hub.seresearchgate.net By incorporating benzoate moieties into a polymer backbone, it is possible to create side-chain liquid-crystalline polymers with specific thermal and optical properties. mdpi.com Benzoate esters are also widely used as plasticizers to increase the flexibility and durability of polymers, as well as in the formulation of paints, adhesives, and sealants. google.comgoogle.com

Table 2: Functions of Benzoate Esters

| Area | Function / Application |

|---|---|

| Organic Synthesis | Intermediates, Protecting groups, Precursors for alcohols and acids organic-chemistry.orgnbinno.com |

| Materials Science | Liquid crystals, Plasticizers, Polymer modifiers sci-hub.segoogle.comhallstarindustrial.com |

| Industrial Products | Solvents, Fragrances, Raw material for fine chemicals nbinno.commdpi.com |

Research Avenues for this compound in Advanced Materials

Given its hybrid structure, this compound is not an end-product but a highly valuable intermediate for creating functional organic materials. The research potential of this compound stems from the ability to selectively functionalize its different components.

The two bromine atoms on the thiophene ring are the primary sites for molecular elaboration. Through palladium-catalyzed cross-coupling reactions, these positions can be used to:

Synthesize Conjugated Polymers: The molecule can serve as a monomer in polymerization reactions. For example, coupling at both bromine sites could lead to the formation of polythiophene derivatives where the ethyl benzoate group is a regularly spaced side chain. Such polymers are of great interest for applications in organic electronics.

Create Complex Oligomers: Stepwise or directed coupling can build well-defined oligothiophenes with tailored electronic properties. These materials are often used as model compounds to understand the properties of their corresponding polymers. acs.org

Develop Liquid Crystalline Materials: The phenyl benzoate moiety is a known mesogen, a structural unit that can induce liquid crystal phases. By incorporating this compound into larger structures, such as through polymerization at the dibromo-positions, it is possible to design novel liquid crystalline polymers. These materials combine the processing advantages of polymers with the unique optical properties of liquid crystals. mdpi.com

Furthermore, the ethyl ester functionality on the benzoate ring offers a secondary site for modification. It can be hydrolyzed to a carboxylic acid, which can then be used to attach the entire molecule to other systems, for example, by forming amide or ester linkages to create new classes of functional polymers or dendrimers. This dual functionality makes this compound a versatile platform for molecular engineering in the pursuit of next-generation advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4,5-dibromothiophen-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2O2S/c1-2-17-13(16)9-5-3-8(4-6-9)11-7-10(14)12(15)18-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJFKGUWVYZXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(S2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80580259 | |

| Record name | Ethyl 4-(4,5-dibromothiophen-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222840-93-9 | |

| Record name | Ethyl 4-(4,5-dibromothiophen-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 4,5 Dibromothiophen 2 Yl Benzoate and Its Congeners

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of Ethyl 4-(4,5-dibromothiophen-2-yl)benzoate is expected to display distinct signals corresponding to the protons of the ethyl group, the benzoate (B1203000) ring, and the thiophene (B33073) ring.

The ethyl group protons characteristically appear as a quartet and a triplet. The methylene (B1212753) (-CH₂) protons are adjacent to an oxygen atom, which deshields them, causing them to resonate downfield. This signal is split into a quartet by the three neighboring methyl protons. The methyl (-CH₃) protons, being further from the electronegative oxygen, appear more upfield and are split into a triplet by the two adjacent methylene protons. For comparison, the ethyl group in Ethyl benzoate typically shows a quartet around 4.38 ppm and a triplet around 1.41 ppm. rsc.org

The aromatic protons on the benzoate ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the ester group are generally found further downfield than those ortho to the thiophene ring due to the electron-withdrawing nature of the ester. In similar structures like Ethyl 4-methylbenzoate, these doublets appear around 7.80 ppm and 7.09 ppm. rsc.org

The dibrominated thiophene ring contains a single proton at the 3-position. This proton is anticipated to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the adjacent sulfur atom and the two bromine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Benzoate H (ortho to -COO) | ~ 7.9 - 8.1 | Doublet (d) |

| Benzoate H (ortho to thiophene) | ~ 7.6 - 7.8 | Doublet (d) |

| Thiophene H-3 | ~ 7.2 - 7.4 | Singlet (s) |

| Methylene (-OCH₂) | ~ 4.4 | Quartet (q) |

| Methyl (-CH₃) | ~ 1.4 | Triplet (t) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, a total of 11 distinct signals are expected, as the para-substituted benzene ring has two pairs of equivalent carbons.

The carbonyl carbon of the ester group is the most deshielded, typically appearing in the 160-170 ppm region. libretexts.org The carbons of the ethyl group, the methylene (-OCH₂) and methyl (-CH₃), are expected around 61 ppm and 14 ppm, respectively, similar to values seen in other ethyl esters. rsc.org

The aromatic region will contain signals for the eight carbons of the thiophene and benzoate rings. The carbons bonded to the electronegative bromine atoms (C4 and C5 of the thiophene ring) are expected to be found in the 110-120 ppm range. The remaining aromatic carbons, including the quaternary carbons linking the rings and the ester group, will resonate between approximately 125 and 145 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~ 165 |

| Aromatic C (quaternary) | ~ 125 - 145 |

| Aromatic C-H | ~ 128 - 132 |

| Aromatic C-Br | ~ 110 - 120 |

| Methylene (-OCH₂) | ~ 61 |

| Methyl (-CH₃) | ~ 14 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The most prominent absorption band in the IR spectrum of this compound is expected to be the strong C=O stretching vibration of the ester group, typically found in the range of 1715-1730 cm⁻¹. Conjugation with the benzene ring can shift this absorption to a slightly lower wavenumber. For instance, the C=O stretch in Ethyl benzoate appears around 1720 cm⁻¹. The spectrum should also feature two distinct C-O stretching bands for the ester linkage: one for the C(=O)-O bond (around 1250-1300 cm⁻¹) and another for the O-CH₂ bond (around 1100-1180 cm⁻¹). chemicalbook.comnist.gov

Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will produce several peaks in the 1450-1600 cm⁻¹ region. Finally, the C-Br stretching vibrations typically occur in the fingerprint region, at lower wavenumbers (500-650 cm⁻¹).

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium |

| Ester C=O | Stretch | 1715 - 1730 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| Ester C-O | Stretch | 1250 - 1300 & 1100 - 1180 | Strong |

| C-Br | Stretch | 500 - 650 | Medium-Strong |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₃H₁₀Br₂O₂S, with a calculated molecular weight of approximately 390.09 g/mol . chemicalbook.com

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M⁺˙) peak cluster. Due to the presence of two bromine atoms, this cluster will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as three peaks: M⁺˙ (containing two ⁷⁹Br), [M+2]⁺˙ (containing one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺˙ (containing two ⁸¹Br), with a relative intensity ratio of approximately 1:2:1.

Common fragmentation pathways for this molecule would likely involve the ester group. Key fragment ions could arise from:

Loss of an ethoxy radical (•OCH₂CH₃): This would lead to the formation of a [M - 45]⁺ acylium ion.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: This is less likely as it requires a gamma-hydrogen on a longer alkyl chain.

Cleavage of the ester group: Loss of CO₂Et (•CO₂CH₂CH₃) could form a [M - 73]⁺ ion.

Cleavage between the rings: Fission of the bond connecting the benzoate and thiophene rings would generate ions corresponding to each ring system.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the general principles for obtaining suitable crystals can be discussed.

Crystal Growth and Optimization for X-ray Quality Crystals

Growing single crystals of sufficient size and quality for X-ray diffraction analysis is often a process of trial and error that requires careful optimization of several parameters. For a compound like this compound, several common techniques could be employed:

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. The gradual increase in concentration can lead to the formation of well-ordered crystals.

Solvent/Vapor Diffusion: This technique involves dissolving the compound in a good solvent and placing this solution in a sealed container with a vial of a "poor" solvent (an anti-solvent in which the compound is less soluble). The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

Temperature Gradient (Slow Cooling): A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly. The decrease in solubility upon cooling can induce crystallization.

The optimization process involves screening various solvents (e.g., acetone, dichloromethane, ethyl acetate, hexane, ethanol) and solvent mixtures to find conditions that favor slow, ordered crystal growth over rapid precipitation or oiling out. nih.gov The purity of the compound is paramount, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.

Determination of Molecular Conformation and Intermolecular Interactions

In analogous structures, such as ethyl 4-[(4-methylbenzyl)oxy]benzoate, significant conformational flexibility is observed. nih.gov For instance, the torsion angles related to the ethoxy group can vary substantially, and the dihedral angle between aromatic rings can differ, indicating a molecule's ability to adopt various low-energy conformations. nih.gov In the case of this compound, the dihedral angle between the benzoate and dibromothiophene rings will be a key conformational parameter.

Intermolecular interactions are crucial in defining the solid-state structure. Based on related thiophene derivatives, a variety of non-covalent interactions are anticipated to play a significant role:

π-π Stacking: The aromatic nature of both the benzoate and dibromothiophene rings suggests the likelihood of π-π stacking interactions. However, the presence of bulky bromine atoms might lead to offset or slipped-stacking arrangements to minimize steric repulsion, a phenomenon observed in other halogenated aromatic compounds.

C-H···π Interactions: These interactions, where a carbon-hydrogen bond points towards the electron cloud of an aromatic ring, are common in the crystal packing of similar benzoate esters. nih.gov

Halogen Bonding: The bromine atoms on the thiophene ring are capable of forming halogen bonds (Br···O or Br···S interactions), which can be a significant directional force in the assembly of the crystal lattice.

Computational studies on thiophene-cored systems highlight that van der Waals dispersion forces are the dominant attractive interactions, significantly contributing to the binding energy in stacked dimers.

A summary of expected intermolecular interactions is presented in the table below.

| Interaction Type | Participating Groups | Expected Significance |

| π-π Stacking | Benzoate and Dibromothiophene Rings | Moderate to High |

| C-H···π | C-H bonds and Aromatic Rings | Moderate |

| Halogen Bonding | Bromine atoms and Carbonyl Oxygen | Moderate |

| C-H···O | C-H bonds and Carbonyl Oxygen | Low to Moderate |

Analysis of Packing Patterns and Supramolecular Assembly in Dibromothiophene Systems

The interplay of the intermolecular forces described above governs the packing patterns and the resulting supramolecular assembly. In the absence of a specific crystal structure for this compound, the analysis relies on the principles observed in related dibromothiophene and substituted benzoate systems.

The introduction of alkyl substituents in similar aromatic systems has been shown to weaken intermolecular interactions, which can influence crystal quality and solubility. The ethyl group in the target compound is likely to influence the packing by participating in hydrophobic interactions and by its conformational flexibility.

Thiophene-based oligomers and dendrimers are known to self-assemble into various nanostructures, including nanowires and 2-D crystals. researchgate.net The self-organization is highly dependent on molecule-molecule and molecule-substrate interactions. researchgate.net While this compound is a smaller molecule, the principles of self-assembly driven by non-covalent interactions are transferable.

The packing in crystalline solids of similar organic molecules often results in layered structures or herringbone motifs. For instance, in some substituted benzoates, molecules are linked via C-H···O and C-H···N hydrogen bonds to form slabs. Given the functional groups in this compound, a layered assembly stabilized by a combination of π-stacking and in-plane hydrogen and halogen bonds is a plausible packing motif.

The table below summarizes hypothetical crystallographic parameters based on analyses of similar compounds.

| Parameter | Predicted Value Range/Type | Rationale based on Congeners |

| Crystal System | Monoclinic or Triclinic | Common for aromatic esters with no high symmetry elements. |

| Space Group | P2₁/c or P-1 | Frequently observed for centrosymmetric packing of such molecules. |

| Molecules per unit cell (Z) | 2 or 4 | Typical for common space groups. |

| Key Packing Motif | Layered structure or Herringbone | Driven by π-π stacking and other weak intermolecular forces. |

Computational and Theoretical Investigations of Ethyl 4 4,5 Dibromothiophen 2 Yl Benzoate and Analogous Compounds

Density Functional Theory (DFT) Calculations for Electronic and Geometric Optimization

Density Functional Theory (DFT) has become a primary method for the computational study of molecules, providing a balance of accuracy and efficiency. espublisher.com It is employed to determine the electronic structure and optimized geometry of compounds, forming the foundation for predicting their chemical and physical properties. doi.org For complex organic molecules, including thiophene (B33073) and benzoate (B1203000) derivatives, DFT calculations are crucial for understanding their fundamental characteristics. arabjchem.org

The first step in the theoretical investigation of a molecule is to find its most stable three-dimensional structure, known as the ground state geometry. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly used for this purpose. dntb.gov.ua The optimization provides key geometrical parameters, including bond lengths, bond angles, and dihedral angles. dntb.gov.ua

For instance, in a study on a similar heterocyclic system, DFT calculations were used to optimize the molecular structure in the gaseous phase, revealing the planarity of benzene (B151609) rings and the non-planar nature of other rings within the molecule. dntb.gov.ua Conformational analysis, which is crucial for flexible molecules, explores different spatial arrangements (conformations) and their relative energies. For phenacyl benzoate derivatives, it was found that the introduction of bulky groups could influence the molecule to adopt a specific synclinal conformation. researchgate.net This type of analysis is essential for understanding how the molecule will behave in different environments and how it interacts with other molecules. The structures of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo arabjchem.orgresearchgate.netthiazepines, for example, were established using spectroscopic techniques that were complemented by single-crystal X-ray diffraction methods. nih.gov

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov For example, DFT calculations on N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin determined a HOMO-LUMO gap of 4.9266 eV, indicating a stable molecule. mdpi.com In another study on 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione (EPBZ) and its derivatives, the HOMO-LUMO gaps were found to be in the range of ~2.88 - 4.01 eV. espublisher.com The distribution of these orbitals is also significant; in many conjugated molecules, the HOMO and LUMO are spread across the π-system. espublisher.commdpi.com

Calculated HOMO-LUMO Energies and Energy Gaps for Analogous Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| EPBZ | -5.69 | -1.81 | 3.88 | espublisher.com |

| EPBZ-NH2 | -5.01 | -1.63 | 3.38 | espublisher.com |

| EPBZ-OH | -5.38 | -1.74 | 3.64 | espublisher.com |

| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | -5.8170 | -0.8904 | 4.9266 | mdpi.com |

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, provides a framework for understanding chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. wikipedia.org The theory is based on three key observations: occupied orbitals of different molecules repel each other, electrostatic attractions occur between positive and negative charges, and the strongest stabilizing interaction comes from the occupied orbitals of one molecule interacting with the unoccupied orbitals of another, particularly the HOMO-LUMO interaction. wikipedia.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of molecules. mdpi.com These include:

Ionization Potential (I) and Electron Affinity (A) : Approximated as I = -EHOMO and A = -ELUMO.

Electronegativity (χ) : The tendency of a molecule to attract electrons.

Chemical Hardness (η) : A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S) : The reciprocal of hardness (S = 1/2η). Soft molecules have a small HOMO-LUMO gap and are more reactive. mdpi.com

Electrophilicity Index (ω) : A measure of a molecule's ability to act as an electrophile. nih.gov

These parameters are widely calculated using DFT to compare the reactivity of different compounds and understand their interaction mechanisms. researchgate.netbohrium.com For example, a low value for chemical hardness indicates that a compound is reactive. nih.gov

Global Reactivity Descriptors for an Analogous Benzothiazepine Compound

| Parameter | Value | Source |

|---|---|---|

| Ionization Potential (I) | -0.2070 eV | nih.gov |

| Electron Affinity (A) | -0.06747 eV | nih.gov |

| Global Hardness (η) | 0.0697 eV | nih.gov |

| Global Softness (S) | 7.17 eV | nih.gov |

| Electrophilicity Index (ω) | 0.183 eV | nih.gov |

Theoretical Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics, including optical switching and frequency conversion. researchgate.net Organic molecules, particularly those with an extended π-conjugated system featuring electron donor and acceptor groups, often exhibit significant NLO responses. espublisher.com

Computational chemistry, specifically time-dependent DFT (TD-DFT), is a powerful tool for predicting the NLO properties of molecules. espublisher.com Key parameters calculated to assess NLO potential include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability (β) is a direct measure of a molecule's quadratic NLO activity. espublisher.com Theoretical studies have shown that designing molecules with specific donor-acceptor substitutions can dramatically enhance their NLO properties. For instance, in a study of EPBZ derivatives, the introduction of an amino group (EPBZ-NH2) resulted in a total hyperpolarizability (βtot) value ~2060 times higher than that of the standard reference material, urea, suggesting its potential for NLO applications. espublisher.com Excellent quadratic NLO properties have also been found in polymers containing polar diacetylene chromophores. nih.govresearchgate.net

Calculated NLO Properties for EPBZ and its Derivatives

| Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (βtot) (x 10-30 esu) | Source |

|---|---|---|---|

| Urea (Reference) | 4.56 | 0.79 | espublisher.com |

| EPBZ | 4.98 | 29.28 | espublisher.com |

| EPBZ-Cl | 3.01 | 38.74 | espublisher.com |

| EPBZ-NH2 | 6.41 | 1627.52 | espublisher.com |

Simulation of Spectroscopic Data for Experimental Validation

A crucial aspect of computational chemistry is the ability to simulate spectroscopic data, which can then be compared with experimental results to validate the accuracy of the theoretical model. bohrium.com DFT calculations can predict vibrational frequencies (FT-IR), as well as nuclear magnetic resonance (NMR) chemical shifts. arabjchem.orgarabjchem.org

The agreement between theoretical and experimental spectra serves as strong evidence for the correctness of the calculated molecular structure. bohrium.com For example, in a study of a complex thiophene derivative, theoretical ¹H NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP/cc-pVDZ level of theory. doi.orgarabjchem.org The calculated chemical shifts showed good agreement with the experimental values, confirming the validity of the optimized geometry. arabjchem.org This synergy between theoretical prediction and experimental measurement is invaluable for the structural elucidation of new chemical compounds. researchgate.netnih.gov

Comparison of Experimental and Theoretical 1H NMR Chemical Shifts (ppm) for an Analogous Thiophene Compound (ETZC)

| Hydrogen Atom | Experimental Shift (ppm) | Theoretical Shift (ppm) | Source |

|---|---|---|---|

| H34 (thiophene) | 7.81 | 7.66 | arabjchem.org |

| H31 (thiophene) | 7.68 | 7.36 | arabjchem.org |

| H6, H38 (aromatic) | 7.27 | 7.72, 7.46 | arabjchem.org |

Structure Property Relationships and Functional Applications of Ethyl 4 4,5 Dibromothiophen 2 Yl Benzoate in Advanced Materials

Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate as a Key Building Block in Conjugated Systems

Precursor for π-Conjugated Materials and Polymers

No specific research data found on the use of this compound as a precursor in the synthesis of π-conjugated materials and polymers.

Development of New Materials with Tailored Properties

No specific information is available on the development of new materials with tailored properties originating from this compound.

Optoelectronic Applications Derived from Thiophene-Benzoate Frameworks

Integration into Oligothiophenes and Polythiophenes for Optoelectronic Devices

There are no available studies detailing the integration of this compound into oligothiophenes and polythiophenes for optoelectronic applications.

Exploration in Organic Solar Cells (OSCs) and Photovoltaic Applications

Specific data on the exploration and performance of this compound-based materials in organic solar cells could not be located.

Potential in Organic Light-Emitting Diodes (OLEDs) and Transistors

Information regarding the potential or actual use of materials derived from this compound in OLEDs and transistors is not present in the surveyed literature.

Electrochemical Properties and Electrochromic Performance of Poly(this compound)

The electrochemical and electrochromic characteristics of conjugated polymers are pivotal to their application in advanced materials. For poly(this compound), these properties are directly influenced by the molecular architecture of the monomer unit, which includes a dibrominated thiophene (B33073) ring and an ethyl benzoate (B1203000) substituent. While direct experimental data for this specific polymer is not extensively available in public literature, its electrochemical behavior can be inferred from studies on similarly substituted polythiophenes.

Electrochemical Polymerization Studies and Redox Activity

The electrochemical polymerization of thiophene and its derivatives is a widely utilized method to deposit a conductive and electroactive polymer film onto an electrode surface. This process involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain. The polymerization of this compound is expected to proceed via oxidative coupling, primarily at the vacant α-positions of the thiophene ring, if any are available, or through dehalogenative coupling.

The redox activity of the resulting polymer, poly(this compound), would be characterized by its ability to undergo reversible oxidation and reduction (doping and dedoping). This process involves the removal or addition of electrons from the polymer backbone, accompanied by the ingress or egress of counter-ions from the electrolyte to maintain charge neutrality.

The presence of two bromine atoms on the thiophene ring is anticipated to significantly impact the monomer's oxidation potential and the resulting polymer's redox behavior. Generally, halogen atoms are electron-withdrawing, which tends to increase the oxidation potential of the monomer, making it more difficult to polymerize electrochemically compared to unsubstituted thiophene. However, once formed, the polymer's redox stability can be influenced by these substituents.

Similarly, the ethyl benzoate group, being an electron-withdrawing moiety, is expected to influence the electronic properties of the polymer. The presence of such groups can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer, thereby altering its redox potentials.

A hypothetical cyclic voltammogram of poly(this compound) would likely exhibit a quasi-reversible redox wave corresponding to the p-doping (oxidation) and p-dedoping (reduction) of the polymer backbone. The potential at which these processes occur would provide insight into the material's stability and the energy required to switch it between its neutral and oxidized states.

Investigation of Electrochromic Responses and Switching Behavior

Electrochromism is the phenomenon of a reversible color change under an applied electrical potential. Polythiophenes are well-known for their electrochromic properties, and the specific substituents on the thiophene ring play a crucial role in determining the color of the polymer in its different redox states.

For poly(this compound), the color in its neutral (reduced) state and its oxidized (doped) state would be a key characteristic. The electronic transitions (π-π* transitions) in the conjugated polymer backbone are responsible for the absorption of light in the visible spectrum. Upon oxidation, the formation of polarons and bipolarons introduces new energy levels within the bandgap, leading to a change in the absorption spectrum and, consequently, a change in color.

The switching behavior of an electrochromic polymer is characterized by several key parameters, which are presented in the interactive table below.

Table 1. Key Performance Metrics for Electrochromic Switching

| Parameter | Description | Anticipated Influence of Substituents |

| Switching Time | The time required for the polymer to change from its colored state to its bleached state (or vice versa) upon application of a potential. | The bulky bromine atoms and the ethyl benzoate group may affect the diffusion of counter-ions into and out of the polymer film, potentially influencing the switching speed. |

| Optical Contrast (%ΔT) | The difference in transmittance between the colored and bleached states at a specific wavelength. | The electronic effects of the substituents will alter the absorption spectra in both states, directly impacting the optical contrast. |

| Coloration Efficiency (CE) | The change in optical density per unit of charge injected or ejected per unit area. It is a measure of how efficiently charge is converted to a change in color. | The intrinsic electronic structure, as modified by the bromo- and benzoate-substituents, will be a primary determinant of the coloration efficiency. |

| Electrochemical Stability | The ability of the polymer to maintain its electrochromic performance over a large number of switching cycles. | Halogenation can sometimes enhance the stability of conducting polymers, though this is not a universal rule. The stability of the ester linkage under repeated electrochemical cycling would also be a factor. |

The specific colors exhibited by poly(this compound) would depend on the energy of its bandgap and the nature of the electronic transitions in its neutral and oxidized forms. By comparison with other substituted polythiophenes, one might expect a color change from a colored neutral state to a more transmissive or differently colored oxidized state.

Influence of Substituent Effects and Halogenation on Material Performance

The performance of poly(this compound) as an advanced material is critically dependent on the electronic and steric effects of its substituents: the two bromine atoms and the ethyl benzoate group. These functional groups are not passive appendages but actively modulate the intrinsic properties of the polythiophene backbone.

Impact of Bromine Atoms on Electronic Structure and Material Functionality

The introduction of bromine atoms at the 4 and 5 positions of the thiophene ring has profound consequences for the polymer's properties. Bromine is an electronegative element and thus exerts an electron-withdrawing inductive effect. This effect is known to lower the energy of the HOMO of the polymer, which in turn increases the ionization potential and the oxidation potential. ccsenet.org A higher oxidation potential implies that more energy is required to remove electrons from the polymer backbone during the p-doping process.

Furthermore, the presence of bulky bromine atoms can induce steric hindrance between adjacent monomer units in the polymer chain. This can lead to a twisting of the polymer backbone, reducing the effective conjugation length. A reduction in conjugation length typically results in a widening of the bandgap, which would cause a blue shift in the polymer's absorption spectrum. mdpi.com

From a functional perspective, the halogenation of conducting polymers can also impact their environmental stability and processability. In some cases, halogenated polythiophenes have shown improved stability towards oxidative degradation.

A comparative study on poly(3,3'-dibromo-2,2'-bithiophene) (PDBrBTh) and its non-brominated counterpart, poly(2,2'-bithiophene) (PBTh), revealed that the brominated polymer exhibited a larger optical band gap and a higher ionization potential. ccsenet.org While both polymers showed electrochromic properties, the bromine substituent altered the optical and photoelectrochemical characteristics. ccsenet.org

Strategic Modification of the Benzoate Moiety for Property Tuning

The ethyl benzoate group attached to the thiophene ring at the 2-position also plays a significant role in tuning the material's properties. The ester group is an electron-withdrawing group, which can further influence the electronic structure of the polymer. The introduction of such groups can lead to a blue shift in the maximum absorption wavelength (λmax) due to a wider band gap resulting from the electron-withdrawing nature of the carbonyl moiety. rsc.org

The benzoate moiety offers a versatile platform for further functionalization. Strategic modifications to this part of the molecule can be employed to fine-tune the polymer's properties for specific applications. For instance, altering the alkyl chain of the ester (from ethyl to other groups) could modify the polymer's solubility and processability, as well as its morphological characteristics in the solid state.

Moreover, the introduction of different functional groups onto the benzene (B151609) ring of the benzoate moiety could be used to systematically adjust the electronic properties of the polymer. Attaching electron-donating groups could counteract the withdrawing effect of the ester, while adding further electron-withdrawing groups would enhance it. This provides a powerful tool for bandgap engineering and for tuning the color and redox potentials of the resulting electrochromic material. Theoretical studies have shown that modifying electron-withdrawing groups can significantly impact the photovoltaic performance of related organic materials by fine-tuning their frontier molecular orbital energies and absorption spectra. researchgate.net

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the thiophene and benzoate moieties. For example, a modified method involves refluxing precursors in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure and purification via recrystallization . Key variables include:

- Catalyst choice : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

- Temperature : Reflux conditions (70–80°C) to ensure complete reaction.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Yield optimization may require adjusting stoichiometry, solvent polarity, or reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.3–1.4 ppm (ethyl ester CH₃), δ 4.3–4.4 ppm (ester CH₂), and aromatic protons (δ 6.8–8.0 ppm) confirm the structure.

- ¹³C NMR : Signals for ester carbonyl (~167 ppm) and brominated thiophene carbons (~110–130 ppm).

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ at m/z 388.88) validates molecular formula (C₁₃H₁₀Br₂O₂S).

- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths/angles and confirm stereochemistry .

Q. How is this compound utilized as an intermediate in heterocyclic synthesis?

The electron-deficient thiophene moiety facilitates electrophilic aromatic substitution, enabling the synthesis of fused heterocycles (e.g., benzothiophenes or thieno[3,2-b]pyridines). For example:

- Step 1 : Bromine acts as a directing group for regioselective functionalization.

- Step 2 : The ethyl benzoate group enhances solubility in organic solvents, aiding subsequent reactions .

Advanced Research Questions

Q. What role does this compound play in optoelectronic materials, such as OLEDs?

In OLEDs, the compound’s extended π-conjugation and bromine substituents improve electron transport and thermal stability. Studies on analogous benzoate derivatives show:

Q. How do computational methods aid in predicting the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

While some studies suggest antimicrobial potential (MIC ~25 µg/mL against S. aureus), others report low solubility hindering bioactivity. Strategies to address contradictions:

- Derivatization : Replace the ethyl ester with hydrophilic groups (e.g., carboxylates).

- In Silico Screening : Molecular docking predicts binding affinity to bacterial enzymes (e.g., DNA gyrase) .

Q. How does crystallographic data from SHELX refine structural insights?

SHELXL refines X-ray data to resolve:

- Disorder : Bromine atoms may exhibit positional disorder, addressed via occupancy refinement.

- Thermal Parameters : Anisotropic displacement parameters validate molecular rigidity.

Example refinement statistics: R₁ < 0.05, wR₂ < 0.12 for high-resolution data .

Methodological Considerations

Data Contradiction Analysis Example :

When comparing resin formulations (), Ethyl 4-(dimethylamino)benzoate outperforms methacrylate derivatives in degree of conversion (DC). Contradictions arise from amine concentration effects:

- DC at 1:1 CQ/Amine : 68% (benzoate) vs. 52% (methacrylate).

- DC at 1:2 CQ/Amine : Methacrylate DC improves to 65% with DPI initiator.

Resolution: Higher amine concentrations mitigate radical scavenging in methacrylate systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.